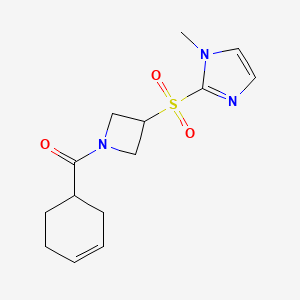
cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms depending on the specific derivative and target .
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Biologische Aktivität
Cyclohex-3-en-1-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, with the molecular formula C14H19N3O3S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring and an azetidine moiety, which are known to influence biological interactions. The presence of a sulfonamide group attached to the imidazole ring may enhance its pharmacological profile by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O3S |
| Molecular Weight | 309.38 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Preliminary investigations into related compounds reveal promising antitumor effects. For example, azetidine derivatives have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, likely mediated through interactions with DNA or disruption of cellular signaling pathways.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of sulfonamide derivatives similar to this compound against several bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL, demonstrating moderate to strong antibacterial effects.
Case Study 2: Antitumor Potential
In vitro assays on azetidine-based compounds revealed that certain derivatives could inhibit the growth of human pancreatic cancer cells (Patu8988). The cytotoxic effects were attributed to the activation of apoptotic pathways, suggesting that this compound may also have similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
- DNA Interaction: The ability to intercalate or bind to DNA may lead to disruptions in replication and transcription processes in cancer cells.
- Apoptosis Induction: Many azetidine derivatives trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16-8-7-15-14(16)21(19,20)12-9-17(10-12)13(18)11-5-3-2-4-6-11/h2-3,7-8,11-12H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYRTMYEWWJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














